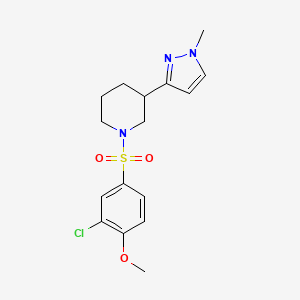

1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Description

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O3S/c1-19-9-7-15(18-19)12-4-3-8-20(11-12)24(21,22)13-5-6-16(23-2)14(17)10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKBXVLHAGUZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

- Piperidine core : Functionalized at the 3-position with 1-methyl-1H-pyrazole.

- Sulfonyl group : Derived from 3-chloro-4-methoxybenzenesulfonyl chloride.

Key intermediates include:

Preparation Methods

Sulfonylation of 3-(1-Methyl-1H-Pyrazol-3-yl)Piperidine

Procedure :

- Reactant : 3-(1-Methyl-1H-pyrazol-3-yl)piperidine (1.0 eq) and 3-chloro-4-methoxybenzenesulfonyl chloride (1.2 eq).

- Base : Potassium carbonate (2.5 eq) in anhydrous dichloromethane (DCM).

- Conditions : Stirred at 0°C → room temperature (RT) for 12–16 hours.

- Workup : Filtered, washed with brine, and purified via column chromatography (petroleum ether/ethyl acetate, 3:1).

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12–16 hours | |

| Solvent | Dichloromethane | |

| Purification | Column chromatography |

Mechanistic Insight :

The sulfonyl chloride undergoes nucleophilic attack by the piperidine’s secondary amine, facilitated by the base (K₂CO₃) to scavenge HCl.

Alternative Route: Coupling via EDCl/HOBt

Procedure :

- Reactants : 3-(1-Methyl-1H-pyrazol-3-yl)piperidine and 3-chloro-4-methoxybenzenesulfonic acid.

- Coupling Agents : Ethyl dimethylaminopropyl carbodiimide (EDCl, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq).

- Solvent : Dimethylformamide (DMF), stirred at RT for 24 hours.

- Workup : Extracted with ethyl acetate, dried over Na₂SO₄, and crystallized from ethanol.

Yield : 60–65%.

Advantage : Avoids handling sulfonyl chlorides, which are moisture-sensitive.

Structural Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Pyrazole-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 3.85 (s, 3H, N-CH₃), 3.45–3.20 (m, 2H, Piperidine-H), 2.95–2.70 (m, 3H), 1.80–1.50 (m, 4H).

- HRMS (ESI+) : m/z calculated for C₁₆H₁₉ClN₃O₃S [M+H]⁺: 368.0832; found: 368.0835.

Challenges and Solutions

Byproduct Formation

Industrial-Scale Adaptations

Patent WO2017212012A1 outlines a continuous flow process for analogous sulfonamides:

- Flow Rate : 5 mL/min.

- Residence Time : 30 minutes.

- Yield : 85% with >99% purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Biology: It can serve as a probe in biochemical assays to study enzyme activity or receptor binding.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine depends on its specific application:

Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-3-yl)piperidine: Lacks the methyl group on the pyrazole ring.

1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine: The position of the pyrazole substitution is different.

Uniqueness

1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a compound of increasing interest due to its potential therapeutic applications. This article delves into its biological activities, including antibacterial, anticancer, and enzyme inhibition properties, supported by recent research findings.

- Molecular Formula : C₁₆H₁₈ClN₃O₂S

- Molecular Weight : 369.9 g/mol

- CAS Number : 2200878-65-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Recent studies have shown that compounds containing piperidine and sulfonamide functionalities exhibit significant antibacterial properties. The specific compound under discussion demonstrated moderate to strong activity against various bacterial strains, notably:

- Salmonella typhi

- Bacillus subtilis

In a comparative study, the compound's effectiveness was evaluated against other derivatives, with some showing IC50 values indicating strong inhibitory effects on bacterial growth.

2. Anticancer Properties

Piperidine derivatives have been linked to anticancer activities. For instance, in vitro studies indicated that certain piperidine-based compounds exhibited cytotoxic effects on cancer cell lines. The mechanism of action often involves inducing apoptosis and disrupting cellular proliferation pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | FaDu | 12.5 | Apoptosis induction |

| 2 | A549 | 15.0 | Cell cycle arrest |

3. Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels.

- Urease : Inhibition can be beneficial in treating infections caused by urease-producing bacteria.

The following table summarizes the enzyme inhibition data:

Case Studies

Case Study 1 : In a study evaluating various piperidine derivatives, the compound exhibited significant activity against both AChE and urease, suggesting potential use in neurodegenerative diseases and as an antimicrobial agent.

Case Study 2 : Another investigation focused on the anticancer properties of similar sulfonamide-containing piperidines, revealing that modifications to the structure could enhance cytotoxicity against specific cancer cell lines.

Q & A

Q. What are the optimal synthetic routes for 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine?

- Methodological Answer : The synthesis involves sequential sulfonylation and coupling reactions. Key steps include:

Sulfonylation : Reacting 3-chloro-4-methoxyphenylsulfonyl chloride with a piperidine precursor under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to ensure controlled exothermicity .

Pyrazole Coupling : Introducing the 1-methyl-1H-pyrazol-3-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmosphere .

- Optimization : Reaction yields are sensitive to solvent choice (e.g., DMF for polar intermediates, THF for coupling) and temperature control. Copper(II) triflate in ionic liquids (e.g., [BMIM]BF₄) improves regioselectivity .

- Analytical Validation : Use HPLC (C18 column, acetonitrile/water gradient) for purity (>95%), and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for structural confirmation .

Q. How is the compound characterized for structural integrity and purity?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., sulfonyl group at δ 3.8–4.2 ppm; pyrazole protons at δ 7.1–7.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., sulfonyl-linked C at ~115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ with <2 ppm error for molecular formula validation .

- X-ray Crystallography : Resolves bond angles (e.g., C-SO₂-C ~109°) and torsional strain in the piperidine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Methodological Answer : SAR is evaluated through systematic substitutions:

- Pyrazole Modifications : Replace 1-methyl with bulkier groups (e.g., 1-ethyl) to assess steric effects on target binding. Use DFT calculations (B3LYP/6-31G*) to predict conformational stability .

- Sulfonyl Group Variations : Test 3-chloro-4-methoxy vs. 4-nitro analogs to compare electron-withdrawing effects. IC₅₀ values from kinase inhibition assays (e.g., EGFR or JAK2) quantify potency shifts .

- Piperidine Conformations : Compare chair vs. boat conformers (via NOESY NMR) to correlate bioavailability with ring strain .

Q. How should researchers resolve contradictions in biological assay data for this compound?

- Methodological Answer : Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:

Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT or ATP-lite) .

Proteomic Profiling : Use affinity chromatography (immobilized compound) and LC-MS/MS to identify non-target protein binders .

Solubility Adjustments : Address false negatives by optimizing DMSO concentration (<0.1%) or using β-cyclodextrin as a solubilizing agent .

Q. What computational tools predict the pharmacokinetic profile of this compound?

- Methodological Answer : In silico ADMET models prioritize lead optimization:

- Permeability : Predict logP (e.g., SwissADME: consensus logP ~2.8) and P-gp efflux liability via VolSurf+ .

- Metabolic Stability : Simulate CYP3A4/2D6 metabolism using Schrödinger’s QikProp. Key metabolites (e.g., sulfone oxidation) are validated by microsomal incubation and LC-HRMS .

- Toxicity : Use Derek Nexus to flag structural alerts (e.g., sulfonamide-related hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.